N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 2-methylpropanal to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its role in inhibiting specific enzymes and pathways involved in cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases and enzymes. It can inhibit the activity of these targets, leading to the disruption of cellular processes like cell division and signal transduction . Molecular docking studies have shown that this compound can bind to the active sites of these proteins, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative properties.
4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine: Another pyrazolo[3,4-d]pyrimidine derivative with similar biological activities.
Uniqueness
N4-(4-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-13-24-28(20(18)27-21)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGUQQPINLPTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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